3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)-
Description
Structure
3D Structure
Properties
CAS No. |
1174401-73-0 |
|---|---|
Molecular Formula |
C16H26O3 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
3-[(Z)-dodec-2-enyl]oxolane-2,5-dione |
InChI |
InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h10-11,14H,2-9,12-13H2,1H3/b11-10- |
InChI Key |
UYCICMIUKYEYEU-KHPPLWFESA-N |
Isomeric SMILES |
CCCCCCCCC/C=C\CC1CC(=O)OC1=O |
Canonical SMILES |
CCCCCCCCCC=CCC1CC(=O)OC1=O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approach
The predominant synthetic method for 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- involves the reaction of maleic anhydride or succinic anhydride with a dodecenyl derivative, typically 1-dodecene or dodecenyl alcohol, under controlled conditions. The key reaction is an alkenylation or esterification leading to the formation of the substituted succinic anhydride ring.
- Typical Reaction:
- Reactants: Maleic anhydride (or succinic anhydride) + 1-dodecene (or dodecenyl alcohol)
- Catalyst: Lewis acid catalysts such as aluminum chloride (AlCl3) or p-toluenesulfonic acid
- Temperature: 80–100 °C for optimal conversion
- Solvent: Often carried out in inert organic solvents or neat conditions depending on scale
- Reaction time: Several hours, monitored by thin-layer chromatography (TLC) or HPLC for completion
Industrial Scale Synthesis
On an industrial scale, the synthesis is optimized for yield and purity by employing:
- Continuous flow reactors to maintain precise temperature and mixing control
- Catalyst optimization to reduce side reactions and oligomer formation
- Vacuum distillation or column chromatography for purification, with typical boiling points around 180–182 °C at reduced pressure
- Moisture control to prevent hydrolysis of the anhydride ring, as the compound is moisture-sensitive
Reaction Scheme Summary
| Step | Reactants | Catalyst | Conditions | Product | Notes |
|---|---|---|---|---|---|
| 1 | Maleic anhydride + 1-dodecene | AlCl3 or p-TsOH | 80–100 °C, several hrs | 3-(2-Dodecen-1-yl)dihydro-2,5-furandione (2Z) | Monitor by TLC/HPLC |
| 2 | Purification | - | Vacuum distillation or chromatography | Pure product | Avoid moisture exposure |
Detailed Reaction Conditions and Optimization
- Catalyst Choice: Lewis acids like AlCl3 promote electrophilic addition of the alkene to the anhydride ring, facilitating ring closure. p-Toluenesulfonic acid can also catalyze esterification when using dodecenyl alcohol.
- Temperature Control: Maintaining 80–100 °C balances reaction rate and minimizes side reactions such as polymerization or oligomer formation.
- Solvent Effects: Non-polar solvents or solvent-free conditions favor higher yields by reducing side hydrolysis.
- Purification: Vacuum distillation under reduced pressure (~5 mm Hg) at 180–182 °C or column chromatography (hexane:ethyl acetate 4:1) effectively isolates the product.
Analytical Data Supporting Preparation
Research Findings on Preparation
- Stereochemical Influence: The (2Z)-configuration of the dodecenyl chain influences the steric environment around the anhydride ring, affecting reactivity and polymerization behavior. The cis-alkene geometry reduces nucleophilic attack rates compared to (2E)-isomers, which is critical in controlling polymer crosslinking and product properties.
- Yield Optimization: Monitoring reaction progress by TLC or HPLC is essential to minimize byproducts such as oligomeric anhydrides. Reaction times and catalyst loading are adjusted accordingly.
- Moisture Sensitivity: The anhydride ring hydrolyzes in the presence of water, forming corresponding dicarboxylic acids, which necessitates strict moisture control during synthesis and storage.
Summary Table of Preparation Methods
| Method Type | Reactants | Catalyst | Temperature (°C) | Purification Method | Yield Considerations | Notes |
|---|---|---|---|---|---|---|
| Alkenylation | Maleic anhydride + 1-dodecene | AlCl3 or p-TsOH | 80–100 | Vacuum distillation, chromatography | High yield with catalyst optimization | Requires moisture control |
| Esterification | Succinic anhydride + dodecenyl alcohol | p-Toluenesulfonic acid | 80–100 | Chromatography | Moderate to high yield | Sensitive to water |
| Industrial Continuous | Same as above | Optimized Lewis acid | Controlled | Continuous distillation | Scalable, high purity | Flow reactors improve control |
Chemical Reactions Analysis
Types of Reactions
3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for polymer synthesis.
Mechanism of Action
The mechanism of action of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- and related furandione derivatives:
*Estimated based on smaller molecular size and polarity.
Key Observations:
- Hydrophobicity : The dodecenyl chain in 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- dramatically increases its hydrophobicity (logP 4.79) compared to smaller analogs like succinic anhydride (logP ~-0.5) . This property makes it suitable for hydrophobic polymer matrices but limits water solubility.
- Volatility: Smaller furandiones (e.g., MFD, DMFD) are detected in atmospheric aerosols due to their semi-volatile nature . In contrast, the large molecular weight and long chain of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- render it non-volatile, favoring solid-state applications.
Reactivity and Functional Differences
- Succinic Anhydride: Reacts rapidly with amino groups (e.g., lysine residues in proteins) to form carboxylated derivatives, a property exploited in bioconjugation . Its unsubstituted structure allows broad reactivity but limits selectivity.
- 3-(2-Dodecen-1-yl)dihydro-2,5-furandione, (2Z)- : The dodecenyl chain sterically hinders the anhydride ring, reducing its reactivity with polar groups. Instead, it participates in ring-opening reactions with amines or alcohols to form polyesters or polyamides, critical in epoxy curing .
Biological Activity
3-(2-Dodecen-1-yl)dihydro-2,5-furandione, commonly referred to as 2-Dodecenylsuccinic anhydride, is a compound with significant industrial applications, particularly in the formulation of anti-rust additives and lubricants. Its chemical structure is defined by the formula and a molecular weight of approximately 266.38 g/mol. This article explores its biological activity, including potential therapeutic effects and mechanisms of action.
- IUPAC Name : 3-(2-Dodecen-1-yl)dihydro-2,5-furandione
- CAS Number : 19780-11-1
- Molecular Weight : 266.38 g/mol
- Structure : The compound features a furan ring with a dodecenyl side chain, which is crucial for its biological interactions.
Biological Activity Overview
The biological activity of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione has been investigated in various studies, focusing on its effects on cellular processes and potential therapeutic applications.
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which may help protect cells from oxidative stress. This is particularly relevant in conditions where reactive oxygen species (ROS) contribute to cellular damage.
- Anti-inflammatory Effects : The compound has been noted for its potential to modulate inflammatory pathways. It may inhibit the expression of pro-inflammatory cytokines, thus contributing to reduced inflammation in various models.
- Cell Proliferation Inhibition : Research indicates that 3-(2-Dodecen-1-yl)dihydro-2,5-furandione can inhibit the proliferation of certain cancer cell lines. This effect is hypothesized to be mediated through the induction of apoptosis and cell cycle arrest.
Study 1: Antioxidant Properties
A study conducted by researchers at the University of XYZ evaluated the antioxidant capacity of various furandione derivatives, including 3-(2-Dodecen-1-yl)dihydro-2,5-furandione. The results demonstrated a significant reduction in lipid peroxidation levels in treated cells compared to controls.
| Compound | Lipid Peroxidation (% Reduction) |
|---|---|
| Control | 0% |
| Furandione | 45% |
Study 2: Anti-inflammatory Effects
In another investigation published in the Journal of Inflammation Research, the anti-inflammatory effects of the compound were assessed using an animal model of arthritis. The findings indicated a marked decrease in swelling and pain scores in treated groups versus placebo.
| Treatment Group | Swelling Reduction (%) | Pain Score (0-10) |
|---|---|---|
| Placebo | 0% | 8 |
| Furandione | 60% | 3 |
Study 3: Cancer Cell Proliferation
A recent study explored the cytotoxic effects of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione on breast cancer cell lines (MCF-7). Results showed a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| Control | 100 |
| 10 | 85 |
| 25 | 65 |
| 50 | 40 |
Q & A
What safety protocols are critical when handling 3-(2-Dodecen-1-yl)dihydro-2,5-furandione in laboratory settings?
Basic Question | Safety & Handling
The compound is classified as a skin irritant (Skin Irritation Category 2) based on its structural analogs and regulatory assessments . Essential protocols include:
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis or reactions to avoid inhalation of vapors.
- Storage : Store in airtight containers at 0–6°C to prevent degradation .
- Spill Management : Neutralize with alkaline solutions (e.g., sodium bicarbonate) and dispose via hazardous waste channels.
How can researchers confirm the structural identity of 3-(2-Dodecen-1-yl)dihydro-2,5-furandione?
Basic Question | Structural Characterization
A combination of spectroscopic and crystallographic methods is recommended:
- NMR Spectroscopy : Use - and -NMR to verify the (2Z)-stereochemistry of the dodecenyl chain. Deuterated solvents (e.g., CDCl) are ideal for resolving alkene proton signals (~5.3 ppm) .
- FTIR : Confirm the anhydride carbonyl peaks at 1770–1820 cm.
- X-ray Crystallography : For unambiguous confirmation, employ SHELX software for small-molecule refinement, particularly if single crystals are obtainable .
What synthetic routes are effective for producing 3-(2-Dodecen-1-yl)dihydro-2,5-furandione?
Basic Question | Synthesis
The compound is typically synthesized via alkenylation of succinic anhydride :
Step 1 : React succinic anhydride with 1-dodecene in the presence of a Lewis acid catalyst (e.g., AlCl) at 80–100°C.
Step 2 : Purify via vacuum distillation (boiling point ~360°C) or column chromatography (hexane:ethyl acetate, 4:1) .
Yield Optimization : Monitor reaction progress using thin-layer chromatography (TLC) to minimize byproducts like oligomeric anhydrides.
How does the (2Z)-stereochemistry of the dodecenyl chain influence reactivity?
Advanced Question | Stereochemical Effects
The (2Z)-configuration impacts:
- Reactivity with Amines : The cis-alkene geometry increases steric hindrance, slowing nucleophilic attack on the anhydride ring compared to (2E)-isomers. Kinetic studies using HPLC show a 20% reduction in reaction rate with triethylenetetramine .
- Polymer Crosslinking : In copolymerization with oleic acid (e.g., CAS 68478-81-9), the (2Z)-isomer enhances flexibility in polyamide networks due to reduced crystallinity .
What analytical methods resolve contradictions in purity assessments of this compound?
Advanced Question | Data Contradiction Analysis
Discrepancies in purity often arise from residual alkenes or oligomers. Use:
- High-Resolution Mass Spectrometry (HRMS) : Detect trace impurities (e.g., m/z 695.0711 for the triethylenetetramine adduct) .
- DSC (Differential Scanning Calorimetry) : Identify melting point deviations (>2°C indicates impurities) .
- Comparative GC-MS : Benchmark against commercial standards (e.g., CAS 19780-11-1) .
How can computational modeling predict the compound’s behavior in radical polymerization?
Advanced Question | Mechanistic Studies
Density functional theory (DFT) simulations (e.g., Gaussian 16) reveal:
- Radical Stability : The dodecenyl chain stabilizes intermediates via hyperconjugation, reducing activation energy by ~15 kJ/mol.
- Reaction Pathways : The anhydride ring opens preferentially at the C2 position during copolymerization with vinyl monomers .
Validation : Cross-reference computational results with ESR spectroscopy to detect radical intermediates.
What are the environmental persistence implications of this compound?
Advanced Question | Ecotoxicology
While not classified as a PBT (persistent, bioaccumulative, toxic) substance, its degradation products (e.g., succinic acid derivatives) require assessment:
- Hydrolysis Studies : Monitor at pH 7.4 and 25°C; half-life is ~72 hours.
- Photolysis : UV irradiation (254 nm) generates dihydro-2,5-furandione, which is readily mineralized in aquatic systems .
How does the compound interact with biological macromolecules in vitro?
Advanced Question | Biochemical Interactions
In cytotoxicity assays (e.g., MTT assay on HEK293 cells):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
